molecular formula C8H12O2 B1379381 2-(2-methylcyclopentylidene)acetic acid CAS No. 1807940-67-5

2-(2-methylcyclopentylidene)acetic acid

Cat. No. B1379381
CAS RN: 1807940-67-5
M. Wt: 140.18 g/mol
InChI Key: KGBLMIOXQBDRHG-UHFFFAOYSA-N
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Description

“2-(2-methylcyclopentylidene)acetic acid” is an organic compound with the CAS Number: 161724-58-9 . It has a molecular weight of 140.18 and its IUPAC name is (2E)- (2-methylcyclopentylidene)ethanoic acid . The compound appears as a powder .


Molecular Structure Analysis

The molecular structure of “2-(2-methylcyclopentylidene)acetic acid” is given by the InChI code: 1S/C8H12O2/c1-6-3-2-4-7(6)5-8(9)10/h5-6H,2-4H2,1H3, (H,9,10)/b7-5+ . This indicates that it is essentially a methyl group with a carboxyl functional group attached to it .


Physical And Chemical Properties Analysis

“2-(2-methylcyclopentylidene)acetic acid” has a molecular weight of 140.18 . It appears as a powder and should be stored at room temperature .

Scientific Research Applications

Medicinal Chemistry Applications

The study of acylaryloxyacetic acid derivatives, including compounds similar to "2-(2-methylcyclopentylidene)acetic acid," shows these substances possess notable diuretic properties, characterized by their saluretic and uricosuric effects. The presence of alkyl substituents, particularly methyl groups, enhances their activity, underlining the compound's potential in developing treatments for conditions requiring diuresis or uric acid excretion enhancement (Woltersdorf et al., 1977).

Coordination Chemistry and Medicinal Applications

Research on tetraazacycle complexes, comparing acetic acid and methylphosphonic or methylphosphinic acid analogues, reveals the nuanced effects of different pendant arms on complex stability with metals like copper and lanthanides, which have medicinal relevance, particularly in MRI contrast agent development and other therapeutic applications (Lukeš et al., 2001).

Organic Synthesis and Catalysis

In the domain of organic synthesis, N-heterocyclic carbenes, including imidazol-2-ylidenes, have shown efficiency as catalysts in transesterification/acylation reactions involving esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate, indicating the potential of "2-(2-methylcyclopentylidene)acetic acid" derivatives in synthesizing ester compounds through environmentally benign processes (Grasa et al., 2002; 2003).

Toxicology and Environmental Science

A scientometric review on the toxicity of 2,4-dichlorophenoxyacetic acid, a compound with structural similarity to "2-(2-methylcyclopentylidene)acetic acid," highlights the global research trends and gaps in understanding the environmental and health impacts of herbicides. This review emphasizes the importance of studying the molecular biology, gene expression, and degradation pathways of such compounds to mitigate their toxic effects and improve safety profiles (Zuanazzi et al., 2020).

Safety and Hazards

The safety data for “2-(2-methylcyclopentylidene)acetic acid” is currently unavailable online . For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2-methylcyclopentylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-3-2-4-7(6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBLMIOXQBDRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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